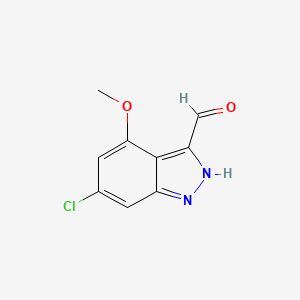

6-chloro-4-methoxy-2H-indazole-3-carbaldehyde

描述

6-Chloro-4-methoxy-2H-indazole-3-carbaldehyde is a heterocyclic compound featuring an indazole core substituted with chlorine at position 6, methoxy at position 4, and a carbaldehyde group at position 3. The indazole scaffold is notable for its presence in bioactive molecules, particularly kinase inhibitors and antitumor agents . The carbaldehyde moiety enhances reactivity, enabling participation in condensation reactions (e.g., hydrazone formation) for drug discovery .

属性

IUPAC Name |

6-chloro-4-methoxy-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-8-3-5(10)2-6-9(8)7(4-13)12-11-6/h2-4H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCADYDIYEVNQIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=NNC(=C12)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40646244 | |

| Record name | 6-Chloro-4-methoxy-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-94-5 | |

| Record name | 6-Chloro-4-methoxy-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40646244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Classical Cyclization Route from Substituted Benzaldehydes

A commonly employed synthetic route involves the cyclization of appropriately substituted benzaldehyde precursors with hydrazine derivatives to form the indazole core.

- Starting materials: 2-chloro-4-methoxybenzaldehyde is reacted with hydrazine hydrate.

- Reaction conditions: The reaction is typically catalyzed by acetic acid under reflux.

- Mechanism: The hydrazine reacts with the aldehyde to form a hydrazone intermediate, which then cyclizes to form the indazole ring system bearing the aldehyde at position 3.

- Outcome: This method yields this compound with moderate to good yields, depending on reaction optimization.

This approach is scalable and can be adapted for industrial production using continuous flow reactors and automated systems to ensure consistent quality and yield while minimizing by-products.

Nitrosation of Indoles Followed by Ring Closure

An alternative and innovative method to access 1H-indazole-3-carbaldehyde derivatives, including substituted analogs, is based on the nitrosation of indole derivatives under slightly acidic conditions, followed by ring closure.

- Starting materials: Electron-rich or electron-deficient indoles bearing substituents analogous to the target compound.

- Reaction conditions: Sodium nitrite (NaNO₂) and hydrochloric acid (HCl) in a water/DMF solvent mixture at low temperatures (0–5 °C), with slow addition of the indole to the nitrosating mixture.

- Mechanism: The process involves nitrosation at the C3 position of the indole to form an oxime intermediate, which undergoes water addition and ring opening, then ring closure to form the indazole-3-carbaldehyde.

- Optimization: Slow addition of indole over 2 hours at 0 °C significantly improves yields and minimizes side reactions such as dimer formation.

- Yields: Under optimized conditions, yields can reach up to 99% for electron-rich indoles and 70–90% for halogen-substituted indoles.

This method offers a mild and general approach to prepare 3-substituted indazole aldehydes, including those with sensitive functional groups.

Comparative Data on Preparation Methods

| Preparation Method | Starting Materials | Key Conditions | Advantages | Typical Yields | Notes |

|---|---|---|---|---|---|

| Cyclization of substituted benzaldehydes with hydrazine | 2-chloro-4-methoxybenzaldehyde + hydrazine hydrate | Acetic acid, reflux | Straightforward, scalable | Moderate to good | Industrially adaptable, requires reflux |

| Nitrosation of substituted indoles | Substituted indoles (e.g., 4-methoxy-6-chloroindole) | NaNO₂, HCl, water/DMF, 0 °C, slow addition | Mild conditions, high selectivity | Up to 99% (electron-rich indoles) | Minimizes side products, suitable for sensitive groups |

Detailed Research Findings and Reaction Optimization

Reaction Parameters Affecting Nitrosation Method

- Stoichiometry: Optimal ratios of NaNO₂ to HCl are critical. Excess NaNO₂ (8 equiv.) with moderate HCl (2.7 equiv.) at pH ~3.5–4.9 favors high yields.

- Temperature: Low temperature (0 °C) during slow addition prevents side reactions and dimer formation.

- Addition rate: Slow addition of indole over 2 hours is essential to maintain low nucleophile concentration and suppress dimerization.

- Substituent effects: Electron-withdrawing groups reduce yields and may require temperature adjustments.

- Side reactions: Acidic conditions can lead to diazonium salt formation and oxidative degradation, lowering yields.

Yields and Substrate Scope

- Electron-rich indoles (e.g., methoxy-substituted) yield 90–99% of the indazole aldehyde.

- Halogenated indoles (e.g., chloro, bromo) yield 78–96%.

- Electron-deficient indoles (e.g., formyl, cyano) yield 50–70%, with some optimization needed.

- Acid-sensitive groups (e.g., Boc-protected amines) are tolerated under mild conditions.

Summary Table of Optimized Nitrosation Conditions (Adapted from Research Data)

| Parameter | Optimal Value | Effect on Yield/Reaction |

|---|---|---|

| NaNO₂ equivalents | 8 | High nitrosating agent availability |

| HCl equivalents | 2.7 | Maintains mildly acidic pH, avoids overacidification |

| Solvent | Water : DMF (5.3 : 3) | Good solubility and reaction medium |

| Reaction temperature | 0 °C during addition; room temperature post-addition | Minimizes side reactions, promotes ring closure |

| Indole addition time | 2 hours (slow addition) | Prevents dimer formation, improves yield |

| Atmosphere | Argon (inert) | Avoids nitrogen oxide side products |

化学反应分析

Types of Reactions

6-chloro-4-methoxy-2H-indazole-3-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under mild conditions.

Major Products

Oxidation: 6-chloro-4-methoxy-2H-indazole-3-carboxylic acid.

Reduction: 6-chloro-4-methoxy-2H-indazole-3-methanol.

Substitution: Various substituted indazole derivatives depending on the nucleophile used.

科学研究应用

Chemistry

6-Chloro-4-methoxy-2H-indazole-3-carbaldehyde serves as a crucial building block for synthesizing more complex indazole derivatives. Its unique structure allows it to undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Biology

In biological research, this compound is utilized as a probe to study enzyme interactions and biological pathways. The chloro and methoxy groups enhance its binding affinity to enzymes and receptors, which is critical for understanding cellular mechanisms.

Medicine

The compound is being investigated for its potential therapeutic properties, particularly in anticancer and antimicrobial applications:

-

Anticancer Activity :

- Studies indicate that it exhibits significant inhibitory activity against various cancer cell lines such as HCT116 (IC50 = 0.64 µM) and KMS-12 BM (IC50 = 1.4 µM), primarily through the inhibition of key kinases involved in cell cycle regulation.

Cell Line IC50 Value (µM) Mechanism HCT116 (Colon Cancer) 0.64 Inhibition of PLK4 KMS-12 BM (Multiple Myeloma) 1.4 Modulation of cell proliferation SW620 (Colorectal Carcinoma) 2.3 Dual CDK8/CDK19 inhibition -

Antimicrobial Activity :

- The compound has shown promising results against various bacterial strains, indicating its potential as a new antimicrobial agent.

Bacterial Strain Minimum Inhibitory Concentration (MIC) Staphylococcus aureus 32 µg/mL Escherichia coli 16 µg/mL Pseudomonas aeruginosa 64 µg/mL

Case Studies

-

Antitumor Activity Study :

- A study evaluated the effects of this compound on HCT116 colon cancer cells, demonstrating a dose-dependent reduction in cell viability with an IC50 value of 0.64 µM. The study concluded that the compound's mechanism involves the inhibition of PLK4, a critical kinase in cell cycle regulation.

-

Evaluation Against Bacterial Strains :

- Another investigation focused on the antimicrobial properties against various pathogens, revealing effective inhibition of growth in both Gram-positive and Gram-negative bacteria. This suggests its potential application in treating bacterial infections.

作用机制

The mechanism of action of 6-chloro-4-methoxy-2H-indazole-3-carbaldehyde involves its interaction with specific molecular targets. The chloro and methoxy groups enhance its binding affinity to enzymes and receptors, modulating their activity. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or activation of biological pathways.

相似化合物的比较

Comparative Analysis with Structural Analogs

Substituent Positioning and Core Structure Differences

2-Chloro-6-Substituted Quinoline-3-Carbaldehydes

- Core Structure: Quinoline (benzopyridine) vs. indazole (benzodiazole).

- Substituents : Chlorine at position 2, carbaldehyde at position 3, and variable groups at position 5.

- Reactivity: Forms hydrazinylquinoline derivatives via hydrazine condensation, similar to indazole carbaldehydes .

- Applications: Used in antimicrobial and antimalarial agent development due to quinoline’s inherent bioactivity .

5-Chloro-1H-Indole-3-Carbaldehyde Derivatives

- Core Structure : Indole (benzopyrrole) vs. indazole. The indole nitrogen is at position 1, whereas indazole has adjacent nitrogens at positions 1 and 2.

- Substituents : Chlorine at position 5 and carbaldehyde at position 3.

- Reactivity : Forms stable hydrazones and metal complexes (e.g., copper(II) chloride complexes), indicating stronger coordination chemistry than indazole analogs .

- Applications : Explored for antifungal and anticancer properties .

6-Chloro-4-Oxo-4H-Chromene-3-Carbaldehyde

- Core Structure : Chromene (benzopyran) with a ketone at position 4.

- Substituents : Chlorine at position 6 and carbaldehyde at position 3.

- Physical Properties: Crystallizes in monoclinic systems (Mr = 226.59) with strong hydrogen-bonding networks, contrasting with the methoxy group’s steric effects in the indazole analog .

- Applications : Studied for photophysical properties and as a scaffold for fluorescent probes .

6-Chloro-3-Iodo-4-Methoxy-2H-Indazole

- Substituents : Iodo at position 3 instead of carbaldehyde.

- Reactivity : Heavy atom substitution enhances utility in cross-coupling reactions (e.g., Suzuki-Miyaura) but reduces electrophilicity compared to carbaldehyde .

生物活性

Overview

6-Chloro-4-methoxy-2H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family, which has garnered attention for its diverse biological activities. This compound is characterized by the presence of a chloro and methoxy group, which enhance its reactivity and potential therapeutic applications. Research indicates that it may serve as a valuable scaffold in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The chloro and methoxy groups increase its binding affinity to various enzymes and receptors, modulating their activity. The aldehyde functional group can form covalent bonds with nucleophilic residues in proteins, leading to either inhibition or activation of biological pathways.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been investigated for its effects on various cancer cell lines, demonstrating significant inhibitory activity:

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| HCT116 (Colon Cancer) | 0.64 | Inhibition of PLK4 |

| KMS-12 BM (Multiple Myeloma) | 1.4 | Modulation of cell proliferation |

| SW620 (Colorectal Carcinoma) | 2.3 | Dual CDK8/CDK19 inhibition |

These findings suggest that the compound may act as a potent inhibitor of key pathways involved in tumor growth and proliferation .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial effects. It has been tested against various bacterial strains, with results indicating significant activity:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results highlight the potential of this compound as a lead compound for developing new antimicrobial agents.

Case Studies

- Study on Antitumor Activity : A study evaluated the effects of this compound on HCT116 colon cancer cells, demonstrating a dose-dependent reduction in cell viability with an IC50 value of 0.64 µM. The study concluded that the compound's mechanism involves the inhibition of PLK4, a critical kinase in cell cycle regulation .

- Evaluation Against Bacterial Strains : Another investigation focused on the antimicrobial properties of this compound against various pathogens. The results indicated effective inhibition of growth in both Gram-positive and Gram-negative bacteria, suggesting its potential application in treating bacterial infections .

常见问题

Q. Table 1: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ Yield by 20% |

| Catalyst (ZnCl₂) | 0.5–1.0 eq. | Prevents dimerization |

| Reaction Time | 6–8 hours | Balances completion vs. degradation |

Advanced: How can contradictory biological activity data (e.g., antimicrobial vs. cytotoxic effects) be systematically resolved for this compound?

Methodological Answer:

Contradictions often arise from assay-specific variables. To address this:

Assay standardization : Compare activity under identical conditions (e.g., pH, cell lines).

Structure-activity relationship (SAR) studies : Modify substituents (e.g., replacing Cl with F) to isolate biological effects .

Mechanistic profiling : Use enzyme inhibition assays (e.g., kinase profiling) to identify off-target interactions that may explain cytotoxicity .

Example Workflow:

- Step 1 : Replicate assays in triplicate using standardized protocols.

- Step 2 : Perform LC-MS to confirm compound stability in assay media .

- Step 3 : Use molecular docking to predict binding affinities for unintended targets .

Basic: Which analytical techniques are most reliable for characterizing the aldehyde group in this compound?

Methodological Answer:

- ¹H NMR : The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm, though signal splitting may occur due to conjugation with the indazole ring .

- FT-IR : A strong C=O stretch at ~1700 cm⁻¹ confirms the aldehyde group.

- HPLC-MS : Quantifies purity and detects degradation products (e.g., oxidation to carboxylic acid) .

Q. Table 2: Analytical Data Comparison

| Technique | Key Signal | Potential Pitfalls |

|---|---|---|

| ¹H NMR | δ 10.1 ppm (singlet) | Overlap with aromatic protons |

| FT-IR | 1705 cm⁻¹ (C=O stretch) | Interference from ester groups |

Advanced: How do electron-withdrawing substituents (e.g., Cl, CHO) influence the reactivity of the indazole core during derivatization?

Methodological Answer:

The chloro and aldehyde groups:

- Activate the C3 position : The aldehyde group directs electrophilic substitution to C5/C7 via resonance .

- Enhance oxidative instability : The aldehyde is prone to air oxidation, requiring inert atmospheres during reactions .

- Facilitate nucleophilic substitution : The Cl group at C6 can be replaced with amines or thiols under mild conditions (e.g., DMF, 60°C) .

Q. Case Study :

- Cl → NH₂ substitution : Reaction with ammonia in DMF yields 6-amino derivatives, which show enhanced solubility for biological testing .

Advanced: What challenges arise in X-ray crystallography of this compound, and how can SHELX software improve structural refinement?

Methodological Answer:

Challenges :

- Weak diffraction : Due to flexible methoxy/aldehyde groups.

- Disorder : Common in the indazole ring under ambient conditions.

Q. Solutions using SHELX :

Q. Workflow :

Data collection : Use synchrotron radiation for high-resolution data.

Twinning analysis : Apply SHELXD to identify twin laws .

Hydrogen placement : SHELXPRO automates H-atom positioning for accurate charge density maps .

Basic: How can researchers mitigate the oxidation of the aldehyde group during storage and handling?

Methodological Answer:

- Storage : Use amber vials under nitrogen at –20°C to prevent light-/oxygen-induced degradation .

- Stabilizers : Add 1–2% hydroquinone to solutions to inhibit radical oxidation.

- Monitoring : Regular HPLC checks (e.g., monthly) to detect carboxylic acid byproducts .

Advanced: What computational methods are effective in predicting the pharmacokinetic properties of derivatives of this compound?

Methodological Answer:

- ADMET prediction : Tools like SwissADME estimate bioavailability, BBB penetration, and CYP450 interactions based on logP and topological polar surface area .

- MD simulations : GROMACS models membrane permeability by simulating lipid bilayer interactions .

Q. Table 3: Predicted Properties for Common Derivatives

| Derivative | logP | BBB Penetration | CYP3A4 Inhibition |

|---|---|---|---|

| 6-Cl, 4-OCH₃, 3-CHO | 2.1 | Low | Moderate |

| 6-NH₂, 4-OCH₃, 3-CHO | 1.3 | High | Low |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。